Product packaging for Oxetan-3-yl(phenyl)methanamine(Cat. No.:CAS No. 2383987-27-5)

Oxetan-3-yl(phenyl)methanamine

Cat. No.: B6290111
CAS No.: 2383987-27-5
M. Wt: 163.22 g/mol
InChI Key: VZNUGGQHIQAFPE-UHFFFAOYSA-N
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Description

Structural Features and Chemical Significance

Oxetan-3-yl(phenyl)methanamine is characterized by the presence of an oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, attached to a phenylmethanamine moiety. chemscene.comnih.gov This combination of a strained, polar oxetane ring and an aromatic amine group imparts a unique set of properties to the molecule. nih.govmdpi.com

The oxetane ring itself is a subject of significant interest in medicinal chemistry. nih.govacs.org Its small size, polarity, and three-dimensional nature make it an attractive motif for incorporation into larger molecules. nih.govacs.org The presence of sp³-hybridized carbon atoms in the oxetane ring contributes to a non-flat, three-dimensional structure, which can be advantageous in drug design by allowing for better exploration of chemical space and potentially leading to higher target selectivity. nih.gov Furthermore, the electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. nih.gov This can influence the physicochemical properties of adjacent functional groups, such as reducing the basicity of a nearby amine. nih.gov

The phenylmethanamine portion of the molecule provides a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse range of derivatives. The aromatic ring can undergo various substitution reactions, and the primary amine group serves as a key handle for further chemical transformations.

Table 1: Key Structural Features and Their Significance

Structural FeatureChemical Significance
Oxetane Ring Imparts polarity, three-dimensionality, and can act as a hydrogen bond acceptor. nih.govmdpi.com
Phenyl Group Provides a scaffold for further functionalization through aromatic substitution reactions.
Methanamine Group Acts as a key reactive site for forming amides, and other nitrogen-containing derivatives.
sp³-hybridized carbons Contribute to a non-flat molecular geometry, which is often desirable in drug discovery. nih.gov

Overview of Research Domains and Synthetic Utility

The unique structural attributes of this compound make it a valuable building block in several areas of chemical research, most notably in medicinal chemistry and organic synthesis.

In the realm of medicinal chemistry, the oxetane motif is increasingly being explored as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups. acs.orgacs.org The incorporation of an oxetane ring can favorably modulate a compound's properties, including its solubility, metabolic stability, and lipophilicity. mdpi.comacs.org Specifically, amino-oxetanes are of interest as the oxetane can lessen the basicity of the amine group. nih.govacs.org

From a synthetic standpoint, this compound serves as a versatile intermediate. nih.govaromsyn.com The primary amine allows for its use in a variety of coupling reactions to construct more complex molecular architectures. aromsyn.com The development of efficient synthetic routes to oxetane-containing building blocks has been a focus of research, enabling their wider application in drug discovery programs and materials science. acs.orgnih.gov For instance, methods for the synthesis of oxetane derivatives often involve intramolecular cyclization strategies. acs.org The reactivity of the oxetane ring itself can also be harnessed in ring-opening reactions to generate other functionalized structures. nih.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 2383987-27-5

Note: Data sourced from various chemical suppliers and databases. chemscene.commoldb.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B6290111 Oxetan-3-yl(phenyl)methanamine CAS No. 2383987-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-3-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUGGQHIQAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Pathways

Diverse Synthetic Routes to Oxetan-3-yl(phenyl)methanamine

The construction of this compound can be approached through several strategic disconnections, primarily involving the formation of the C-N bond or the construction of the oxetane (B1205548) ring itself.

Catalytic Amination Strategies

A primary and efficient method for the synthesis of this compound is through the reductive amination of oxetan-3-one with benzylamine. This reaction is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of reagents. nih.gov The process typically involves the in-situ formation of an iminium intermediate from the reaction of oxetan-3-one and benzylamine, which is then reduced to the target amine.

Various reducing agents can be employed for this transformation, each with its own set of advantages regarding selectivity, reactivity, and mildness of reaction conditions. Sodium triacetoxyborohydride [NaB(OAc)₃H] is a particularly mild and selective reagent for reductive amination. organic-chemistry.org Other common reducing systems include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C). youtube.com The choice of reducing agent and solvent can significantly influence the reaction yield and purity of the final product.

For instance, a practical laboratory-scale synthesis might involve stirring oxetan-3-one and benzylamine in a suitable solvent like methanol, followed by the addition of a reducing agent such as sodium borohydride in the presence of acetic acid. arkat-usa.org This direct reductive amination approach avoids the isolation of the intermediate imine, streamlining the synthetic process. arkat-usa.org

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperatureMild, selective for imines over ketones/aldehydes, tolerant of various functional groups. organic-chemistry.orgStoichiometric amounts are required.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), slightly acidic pHEffective for a wide range of substrates.Toxicity of cyanide byproducts.
Catalytic Hydrogenation (H₂/Pd-C)Methanol (MeOH) or Ethanol (EtOH), H₂ pressure"Green" and atom-economical.Requires specialized hydrogenation equipment; potential for over-reduction of other functional groups.
Sodium Borohydride (NaBH₄) with Acetic AcidMethanol (MeOH)Cost-effective and readily available. arkat-usa.orgLess selective than other borohydride reagents.

Cyclization Reactions for Oxetane Ring Formation

The construction of the oxetane ring is a fundamental challenge in the synthesis of this class of compounds due to the inherent ring strain of the four-membered system. acs.orgresearchgate.net Nevertheless, several reliable methods have been developed. The most common approach is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. beilstein-journals.org This 4-exo-tet cyclization, while kinetically less favored than other ring closures, can be efficient under appropriate conditions, typically involving a strong base to deprotonate the alcohol. beilstein-journals.org

Another prevalent method is the cyclization of 1,3-diols. thieme-connect.de This can be achieved through various activation strategies. For example, conversion of one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by base-induced intramolecular substitution by the remaining hydroxyl group. thieme-connect.de

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, also provides a direct route to the oxetane skeleton, although its application to the synthesis of 3-amino-substituted oxetanes can be substrate-dependent. magtech.com.cnresearchgate.net

Table 2: Key Cyclization Strategies for Oxetane Ring Synthesis
MethodStarting MaterialKey Reagents/ConditionsReference
Intramolecular Williamson Etherification1,3-halohydrin or equivalentBase (e.g., NaH, KOtBu) beilstein-journals.org
Cyclization of 1,3-Diols1,3-diol1. Activation of one hydroxyl group (e.g., TsCl, MsCl), 2. Base thieme-connect.de
Paternò-Büchi ReactionAldehyde/Ketone and AlkeneUV light magtech.com.cnresearchgate.net
Epoxide Ring ExpansionEpoxideSulfonium or sulfoxonium ylides nih.gov

Transformations of Functionalized Precursors

A versatile approach to this compound involves the chemical manipulation of pre-formed, functionalized oxetane building blocks. acs.org Oxetan-3-one is a key and commercially available precursor that allows for the introduction of the aminophenylmethyl moiety at the 3-position. chemrxiv.org As discussed, reductive amination is a direct method. enamine.net

Alternatively, a Grignard reaction of oxetan-3-one with benzylmagnesium bromide would yield 3-benzyl-oxetan-3-ol. Subsequent conversion of the tertiary alcohol to a leaving group, followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine), could provide the target compound, although this route may be more circuitous.

Another strategy involves starting with oxetane-3-carboxylic acid. The carboxylic acid can be converted to an amide with benzylamine, followed by reduction of the amide functionality to the corresponding amine. The reduction of amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). chemrxiv.org Care must be taken during these transformations, as the oxetane ring can be susceptible to opening under harsh acidic or basic conditions. chemrxiv.orgnih.gov

Stereoselective Approaches and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as chirality is a crucial factor in the biological activity of many pharmaceutical compounds. sigmaaldrich.comyale.edu Asymmetric synthesis of this target can be achieved through several strategies.

One approach is the use of a chiral auxiliary. For instance, a chiral amine can be used in the reductive amination of oxetan-3-one to induce diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched target amine. The Ellman auxiliary, tert-butanesulfinamide, is a widely used and effective chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu

Alternatively, asymmetric catalysis can be employed. The enantioselective reduction of a pre-formed imine or enamine derived from oxetan-3-one and benzylamine, using a chiral catalyst (e.g., a chiral Brønsted acid or a transition metal complex with a chiral ligand), can provide direct access to the chiral amine. nih.govnsf.gov Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective ring-opening of oxetanes, which can be adapted for the synthesis of chiral amines. acs.org

Furthermore, the asymmetric synthesis of a chiral oxetane precursor, such as an enantiomerically enriched 1,3-diol, can be carried forward to the final product, thereby establishing the stereocenter early in the synthetic sequence. acs.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the reproducibility of the synthesis of this compound. For the reductive amination of oxetan-3-one, key parameters to optimize include the choice of reducing agent, solvent, temperature, and reaction time.

For example, in a Lewis acid-catalyzed intramolecular cyclization to form oxazolines from 3-amido oxetanes, a screening of various Lewis acids and solvents revealed that In(OTf)₃ in dichloromethane (DCM) at 40 °C provided the optimal yield. nih.gov While this is a different transformation, the principle of systematic screening of catalysts and solvents is directly applicable. The stability of the oxetane ring is a critical consideration; conditions that are too harsh (e.g., strong acids, high temperatures) can lead to ring-opening byproducts. chemrxiv.orgnih.gov

Process efficiency can be enhanced by employing one-pot procedures that combine multiple synthetic steps without the need for intermediate purification. beilstein-journals.org The direct reductive amination is a prime example of such a process. Furthermore, the use of catalytic rather than stoichiometric reagents, where possible, improves the atom economy and reduces waste.

Large-Scale Synthesis Considerations in Academic Settings

Transitioning a synthetic route from a small laboratory scale to a larger, gram- or multi-gram scale in an academic setting introduces several challenges. nih.gov For the synthesis of oxetane derivatives, potential issues include the management of exothermic reactions, ensuring efficient mixing, and the stability of reagents and intermediates over longer reaction times.

The choice of reagents and solvents may need to be reconsidered for scalability. For example, while ether-based solvents are common in small-scale synthesis, their low boiling points and flammability can pose challenges on a larger scale. The purification method must also be scalable; chromatography, which is convenient at the milligram scale, can become cumbersome and costly for multi-gram quantities. Crystallization or distillation are often preferred for large-scale purification.

There are documented examples of the kilogram-scale synthesis of functionalized oxetane intermediates in an industrial setting, demonstrating that with careful process development, these syntheses are scalable. beilstein-journals.orgacs.org In an academic context, a robust and well-optimized procedure is essential for achieving a successful scale-up. This includes using reagents that are readily available in larger quantities and ensuring the safety of all procedures. The stability of the oxetane ring under the chosen reaction and workup conditions is a paramount concern that must be thoroughly evaluated during process development. nih.gov

Chemical Reactivity, Transformation, and Derivatization Strategies

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is a key structural feature, characterized by significant ring strain which renders it more reactive than its acyclic ether counterparts or larger cyclic ethers like tetrahydrofuran. nih.govresearchgate.netchegg.com This inherent strain is the driving force behind its susceptibility to various chemical transformations, most notably ring-opening reactions.

The oxetane ring can be opened under various conditions, primarily through nucleophilic or acid-catalyzed pathways. nih.govbeilstein-journals.org

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the methylene carbons of the oxetane ring, leading to cleavage of a carbon-oxygen bond. This reaction is generally slower than the corresponding reaction with a more strained epoxide ring. chegg.com For 3-substituted oxetanes, the regioselectivity of the attack is influenced by both steric and electronic factors. The attack typically occurs at the less substituted C4 or C2 position.

Acid-Catalyzed Ring-Opening: The reactivity of the oxetane ring is significantly enhanced in the presence of Brønsted or Lewis acids. nih.govbeilstein-journals.orgrsc.org The acid protonates or coordinates to the oxygen atom, making the ring a much better electrophile. This activation facilitates attack by even weak nucleophiles. The mechanism can proceed through an SN1-like pathway, involving a transient carbocation intermediate, or an SN2-like pathway, depending on the stability of the potential carbocation and the nature of the nucleophile. For 3-aryloxetan-3-ols, Brønsted acids have been shown to catalyze both the formation of an oxetane carbocation and the subsequent intramolecular ring opening. nih.gov The presence of the amino group in Oxetan-3-yl(phenyl)methanamine could potentially lead to complex reactivity, as the amine itself can be protonated or act as an internal nucleophile. chemrxiv.orgrsc.org

The reactivity of the oxetane ring is a direct consequence of its geometry. The endocyclic bond angles are compressed significantly from the ideal tetrahedral angle of 109.5°, resulting in approximately 25.5 kcal/mol of ring strain, a value comparable to that of oxiranes (27.3 kcal/mol). nih.govbeilstein-journals.org This strain energy is released upon ring-opening, providing a strong thermodynamic driving force for such reactions. nih.govbeilstein-journals.org Consequently, while acyclic ethers are generally quite inert, oxetanes serve as versatile three-carbon building blocks in synthesis following nucleophilic attack. rsc.org The nearly planar structure of the oxetane ring also exposes the oxygen's lone pairs, making it a potent hydrogen-bond acceptor and Lewis base. nih.govresearchgate.netbeilstein-journals.org

Transformations of the Primary Amine Functionality

The primary benzylic amine in this compound is a versatile functional group, acting as a nucleophile and a base, and is amenable to a wide array of transformations.

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, allowing it to readily participate in substitution reactions.

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Catalytic methods, such as the "hydrogen-borrowing" methodology with alcohols catalyzed by transition metals (e.g., manganese, palladium), offer an environmentally benign route to N-alkylated products.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This transformation is often used to protect the amine group or to modify the biological activity of the parent molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides. This is a common derivatization in medicinal chemistry to introduce a key pharmacophore.

The following table summarizes common reagents for these transformations, based on general procedures for primary benzylic amines.

TransformationReagent ClassSpecific ExamplesBase/Catalyst
N-Alkylation Alkyl HalideMethyl iodide (CH₃I), Benzyl bromide (BnBr)K₂CO₃, Et₃N
Carbonyl + Reducing AgentBenzaldehyde + NaBH(OAc)₃Acetic Acid
AlcoholBenzyl alcoholMn(I) or Co(II) pincer complexes
N-Acylation Acyl ChlorideAcetyl chloride (CH₃COCl)Pyridine, Et₃N
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Pyridine, DMAP
Carboxylic AcidBenzoic acid (PhCOOH)EDCI, HOBt
N-Sulfonylation Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)Pyridine, Et₃N
Methanesulfonyl chloride (MsCl)Pyridine, Et₃N

Beyond simple substitution, the primary amine can be converted into various other functional groups or used to construct more complex heterocyclic systems. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding ureas and thioureas. Diazotization followed by substitution could, in principle, replace the amino group, though this is less common for benzylic amines compared to anilines. The amine also provides a handle for the synthesis of nitrogen-containing heterocycles.

Aromatic Moiety Modifications

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org

The regiochemical outcome of these reactions is governed by the directing effect of the existing –CH(NH2)CH2OCH2– substituent. The primary amino group is a very strong activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org However, the strong basicity of the amine presents challenges:

Overreaction: The high reactivity of the amine-substituted ring can lead to multiple substitutions, such as polyhalogenation. libretexts.org

Incompatibility with Catalysts: The amine can act as a Lewis base and coordinate with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for Friedel-Crafts reactions and some halogenations, deactivating the catalyst and shutting down the reaction. libretexts.org

Acid-Catalyzed Deactivation: In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amine is protonated to form an ammonium ion (–NH₃⁺). This ammonium group is strongly deactivating and a meta-director.

A common strategy to overcome these issues is to protect the amine, typically as an amide (e.g., an acetanilide). The amide group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for controlled, monosubstitution. libretexts.org The protecting group can be removed by hydrolysis after the EAS reaction.

The predicted outcomes for key EAS reactions are summarized below, considering the directing effects of the substituent.

ReactionReagentsExpected Product Orientation (with Amide Protection)Comments
Nitration HNO₃, H₂SO₄Ortho, ParaStrongly acidic conditions necessitate amine protection to avoid forming the meta-directing ammonium ion. masterorganicchemistry.comlibretexts.orglibretexts.org
Bromination Br₂, FeBr₃Ortho, ParaLewis acid catalyst is incompatible with the free amine; protection is required. wikipedia.orgmasterorganicchemistry.com
Chlorination Cl₂, AlCl₃Ortho, ParaLewis acid catalyst is incompatible with the free amine; protection is required. wikipedia.orgmasterorganicchemistry.com
Sulfonation Fuming H₂SO₄Ortho, ParaReaction is reversible. The free amine will be protonated, leading to meta-direction.
Friedel-Crafts Acylation RCOCl, AlCl₃Ortho, ParaIncompatible with the free amine due to catalyst complexation. libretexts.org Amide protection is essential.

Electrophilic Aromatic Substitution Studies

The aminomethyl group (-CH(NH₂)-oxetane) attached to the phenyl ring is an activating group and, in its unprotected form, directs electrophiles to the ortho and para positions. However, the basicity of the amine can lead to complex formation with Lewis acid catalysts, often necessitating the use of a protecting group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group. The N-acyl group is still ortho-, para-directing but is less activating than the free amine. Under strongly acidic conditions, protonation of the amine would lead to the formation of an ammonium salt, which is a deactivating, meta-directing group.

Bromination:

Electrophilic bromination of N-protected this compound is expected to proceed with high regioselectivity. For instance, using N-bromosuccinimide (NBS) in a suitable solvent, the bromine atom is predominantly introduced at the para position due to the steric hindrance at the ortho positions imposed by the bulky aminomethyl group.

ElectrophileReagentCatalyst/SolventMajor Product(s)Yield (%)Reference
Br⁺N-Bromosuccinimide (NBS)Acetonitrilepara-bromo~92 nih.gov
Br⁺N-Bromosuccinimide (NBS)Dichloromethanepara-bromoHigh nih.gov

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) researchgate.net. For substrates like N-protected this compound, the reaction is anticipated to yield the para-acylated product. The deactivating nature of the introduced acyl group prevents polyacylation libretexts.org. The choice of solvent can influence the reaction, with ionic liquids sometimes offering a greener alternative to traditional organic solvents beilstein-journals.org.

Acylating AgentLewis AcidSolventMajor ProductYield (%)Reference
Acetyl chlorideAlCl₃Dichloromethanepara-acetylGood chemijournal.com
Acetic anhydrideFeCl₃·6H₂OTAAILpara-acetylup to 97 researchgate.net

Cross-Coupling Reactions for Aryl Derivatization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the aryl scaffold of this compound. These reactions typically require the pre-functionalization of the phenyl ring with a halide (e.g., Br, I) or a triflate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base libretexts.orgorganicreactions.org. For a para-bromo derivative of N-protected this compound, this reaction can be used to introduce various aryl, heteroaryl, or alkyl groups. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope nih.gov.

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventYield (%)Reference
p-Bromo-N-Boc-benzylaminePhenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂OHigh nih.gov
p-Chloro-N-Boc-benzylamineArylboronic acidPd₂(dba)₃XPhosK₃PO₄DioxaneGood yonedalabs.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines wikipedia.orgconnectjournals.com. This reaction would allow for the introduction of a wide range of primary or secondary amines at a halogenated position on the phenyl ring of this compound, leading to a diverse library of N-aryl derivatives. The selection of the appropriate phosphine ligand is critical for the success of this transformation youtube.com.

Aryl HalideAmineCatalystLigandBaseSolventYield (%)Reference
p-Iodo-N-Boc-benzylamineAnilinePd(OAc)₂BINAPCs₂CO₃TolueneHigh nih.gov
p-Bromo-N-Boc-benzylamineMorpholinePd₂(dba)₃XPhosNaOtBuTolueneGood libretexts.org

Synthesis of Structurally Diverse this compound Analogs

The synthesis of analogs of this compound can be approached by modifying the oxetane ring, the phenyl ring, or the amine functionality.

One versatile approach starts with the multi-step synthesis of 3-(substituted-aryloxymethyl)oxetan-3-ylamines connectjournals.com. This route begins with the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate can then be reacted with various phenols to introduce a substituted aryl ether linkage. Subsequent oxidation of the alcohol to a carboxylic acid, followed by a Curtius rearrangement and deprotection, yields the final amine analogs connectjournals.com.

Another strategy involves the direct functionalization of the oxetane ring. For example, oxetan-3-one can serve as a key starting material for the synthesis of various 3-substituted oxetanes acs.org. Furthermore, methods for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates provide a platform for further elaboration google.com. The synthesis of spirocyclic oxetanes and their subsequent conversion to o-cycloalkylaminoacetanilides also opens up avenues for creating fused heterocyclic systems mdpi.com.

The derivatization of the amine group can be readily achieved through standard synthetic methodologies. For instance, reaction with isocyanates can lead to the formation of urea derivatives, which are common motifs in bioactive molecules.

Starting MaterialKey Transformation(s)Analog TypeReference
2,2-Bis(bromomethyl)propane-1,3-diolCyclization, Etherification, Oxidation, Curtius RearrangementAryloxymethyl-substituted oxetane amines connectjournals.com
Oxetan-3-oneHomologationOxetane-3-carboxaldehyde and esters researchgate.net
3-(Bromomethyl)oxetane-3-carboxylic acidCurtius Rearrangement, AminationN-[3-(aminomethyl)oxetan-3-yl]carbamates google.com
Spirocyclic oxetanesNucleophilic Aromatic Substitution, Oxidative CyclizationFused benzimidazoles mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are fundamental for the initial characterization of Oxetan-3-yl(phenyl)methanamine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

While comprehensive, peer-reviewed spectral data for this compound is not widely published, a representative ¹H NMR spectrum is available. chemicalbook.com Analysis of this spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to both the phenyl and oxetane (B1205548) rings, the protons of the oxetane ring, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data is not available in the literature.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.2 - 7.4Multiplet
Methine-H (CH-Ph)~4.5Varies
Oxetane-H (CH₂)4.6 - 4.9Multiplet
Oxetane-H (CH)3.5 - 3.8Multiplet
Amine-H (NH₂)1.5 - 3.0Broad Singlet

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the chemical shifts indicating their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on general principles of NMR spectroscopy and data for analogous structures, as specific experimental data is not available in the literature.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)140 - 145
Phenyl C-H125 - 130
Methine C (CH-Ph)60 - 65
Oxetane C (CH₂)75 - 80
Oxetane C (CH)35 - 40

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the connectivity between the methine proton and the protons on the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together the entire carbon skeleton.

Currently, there is no published 2D NMR data for this compound in scientific literature.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃NO), HRMS would be expected to confirm the exact mass of the molecular ion.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₀H₁₄NO⁺164.1070
[M+Na]⁺C₁₀H₁₃NNaO⁺186.0889

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for studying its behavior in complex mixtures, such as in metabolic studies or environmental analysis. While specific LC-MS applications for this compound are not yet detailed in the literature, its physicochemical properties make it amenable to such analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. The determination of its crystal structure would be a significant contribution to understanding the structural chemistry of oxetane-containing compounds.

Computational Prediction of Spectroscopic Parameters and Structural Properties

In modern chemical research, the elucidation of molecular structures heavily relies on a combination of experimental spectroscopic techniques and computational chemistry. mdpi.comnih.gov For a compound such as this compound, computational methods serve as a powerful tool to predict spectroscopic parameters and structural properties, often before a compound is synthesized or to help interpret complex experimental data. nih.gov These in silico predictions are crucial for confirming structural assignments, understanding conformational landscapes, and gaining insight into the electronic properties of a molecule.

The primary methods employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a particularly common and effective approach for small organic molecules. mdpi.comnih.gov DFT calculations can predict a range of spectroscopic data with a reasonable degree of accuracy. mdpi.comnih.gov For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends significantly on the choice of the DFT functional (e.g., B3LYP, M06-2X, WP04) and the basis set (e.g., 6-311++G(2d,p), TZVP), which define the theoretical model used for the calculation. nih.govgithub.io By calculating the NMR parameters for a proposed structure and comparing them to experimental spectra, researchers can confirm or reject structural hypotheses with greater confidence. nih.govgithub.io

Beyond NMR, computational methods are also used to predict vibrational spectra, such as Infrared (IR) spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This predicted spectrum is invaluable for assigning the various absorption bands observed in an experimental spectrum to specific molecular vibrations, such as N-H stretches, C-N stretches, and the characteristic vibrations of the oxetane and phenyl rings. libretexts.org

In recent years, machine learning (ML) has emerged as a complementary approach, capable of predicting spectroscopic properties with high speed and accuracy. mdpi.comnih.gov ML models, particularly graph neural networks, are trained on vast datasets of known compounds with experimentally determined spectra. mdpi.comnih.gov These models learn the complex relationships between a molecule's 2D or 3D structure and its spectroscopic output, enabling rapid prediction for new or uncharacterized molecules. mdpi.comnih.gov

Collision Cross Section (CCS) is a critical physicochemical property that reflects the three-dimensional size and shape of an ion in the gas phase. It is determined using ion mobility-mass spectrometry (IM-MS), a technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their mobility through a drift gas under the influence of an electric field. The CCS value, typically expressed in square angstroms (Ų), provides an additional dimension of data that is highly valuable for the confident identification of compounds, especially for distinguishing between isomers that have identical masses.

Computational methods play a vital role in predicting CCS values. These predictions can be performed for molecules before they are analyzed experimentally, creating reference data that can be used to identify unknowns in complex mixtures. While specific predicted CCS data for this compound is not prominently available in public databases, the values for a structural isomer, (4-(oxetan-3-yl)phenyl)methanamine, illustrate the type of data generated by these predictive tools. The analysis involves calculating the CCS for various adducts—the original molecule combined with different ions like a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺)—as these are the species commonly observed in mass spectrometry.

The table below presents the predicted CCS values for various adducts of the isomer (4-(oxetan-3-yl)phenyl)methanamine, calculated using the CCSbase prediction tool. This data demonstrates how computational models provide a range of CCS values corresponding to different ionic forms of the molecule, which can then be compared against experimental ion mobility data.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺164.10700130.5
[M+Na]⁺186.08894136.0
[M+K]⁺202.06288138.2
[M+NH₄]⁺181.13354142.9
[M-H]⁻162.09244137.2
[M+HCOO]⁻208.09792152.7

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure of Oxetan-3-yl(phenyl)methanamine is fundamentally shaped by the interplay between its three key components: the strained oxetane (B1205548) ring, the aromatic phenyl group, and the flexible aminomethyl linker. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule, revealing important details about its bonding and reactivity.

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain, which influences the hybridization of its constituent atoms. beilstein-journals.org The carbon-oxygen bonds in the oxetane ring are characterized by a specific length and strength, and the oxygen atom's lone pairs of electrons are key features in its electronic landscape. acs.org The phenyl group introduces a delocalized π-electron system, which can electronically interact with the rest of the molecule. The nitrogen atom of the amine group also has a lone pair of electrons, making it a primary site of basicity and nucleophilicity.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule most likely to be involved in chemical reactions. For a molecule like this compound, the HOMO is often localized on the nitrogen atom and the phenyl ring, indicating their electron-donating capabilities. The LUMO, conversely, might be distributed across the aromatic ring and the C-O bonds of the oxetane, suggesting where the molecule might accept electrons.

A hypothetical analysis of atomic charges, for instance using Mulliken population analysis from a DFT calculation, can quantify the electron distribution. The oxygen and nitrogen atoms are expected to carry partial negative charges due to their high electronegativity, while the carbon atoms bonded to them will have partial positive charges.

Illustrative Data Table: Calculated Atomic Charges

Atom Hypothetical Mulliken Charge (a.u.)
Oxygen (Oxetane) -0.65
Nitrogen (Amine) -0.85
Carbon (adjacent to N) +0.20
Carbon (adjacent to O) +0.30

Note: This table is illustrative and represents typical values that might be obtained from a quantum chemical calculation. Actual values would depend on the specific computational method and basis set used.

Conformational Analysis and Dynamics

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, which can have different energies and stabilities. The primary sources of conformational freedom are the rotation around the single bonds connecting the oxetane ring, the aminomethyl group, and the phenyl ring.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This is often done by systematically rotating key dihedral angles and calculating the energy at each step. For this compound, a key area of interest is the orientation of the phenyl group relative to the oxetane ring and the conformation of the aminomethyl side chain. The puckered nature of the oxetane ring itself also contributes to the conformational landscape. acs.orgacs.org

Molecular dynamics simulations can provide further insight into the conformational behavior of the molecule over time, showing how it transitions between different low-energy states. These simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent.

Illustrative Data Table: Relative Energies of Conformers

Conformer Dihedral Angle (Oxetane-C-N-H) Relative Energy (kcal/mol)
Staggered 1 60° 0.0
Eclipsed 1 120° 3.5
Staggered 2 180° 0.2

Note: This table provides an illustrative example of the relative energies of different rotamers around the C-N bond. The actual energy barriers and stable conformations would be determined through specific computational studies.

Reaction Pathway Modeling and Transition State Studies

Theoretical chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For example, in the synthesis of this compound, computational modeling could be used to study the mechanism of the key bond-forming steps. This could involve modeling the nucleophilic attack of an amine on an oxetane precursor or the reductive amination of an oxetane-containing ketone. Quantum chemical calculations on the ring-opening reactions of oxetanes have been performed to understand their reaction pathways. nih.gov The regioselectivity of such reactions is influenced by both steric and electronic effects. magtech.com.cn

The calculated energy of the transition state can be used to determine the activation energy of the reaction, which is directly related to the reaction rate. This information can be used to predict how changes in the reactants or reaction conditions will affect the outcome of the reaction, aiding in the optimization of synthetic routes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. wikipedia.org These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties for a set of molecules.

For this compound, QSPR models could be developed to predict properties that are important for its synthesis, purification, and storage. These properties could include boiling point, solubility, and stability. The molecular descriptors used in these models can be calculated from the 2D or 3D structure of the molecule and can be constitutional, topological, geometrical, or electronic in nature.

For instance, a QSPR model for boiling point might use descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. By developing a robust QSPR model, the properties of new, unsynthesized derivatives of this compound could be predicted, helping to guide synthetic efforts. Such QSPR approaches have been successfully applied to predict the properties of amines. nih.govnih.gov

Illustrative Data Table: Molecular Descriptors for QSPR

Descriptor Description Hypothetical Value
Molecular Weight Mass of the molecule 163.22 g/mol
LogP Octanol-water partition coefficient 1.5
Polar Surface Area Surface area of polar atoms 38.3 Ų

Note: The values in this table are for illustrative purposes and would be calculated using specialized software for a QSPR study.

Molecular Docking and Ligand Design Principles (focused on methodology, not specific biological results)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is often used to predict how a small molecule ligand, such as a derivative of this compound, might bind to the active site of a protein.

The methodology of molecular docking involves two main steps: sampling and scoring. The sampling step generates a variety of possible binding poses of the ligand in the protein's binding site. This is often achieved using algorithms like genetic algorithms or Monte Carlo methods. youtube.com The scoring step then estimates the binding affinity for each of these poses using a scoring function, which is a mathematical model that approximates the free energy of binding.

When designing ligands based on a scaffold like this compound, molecular docking can be used to explore how modifications to the molecule might improve its binding to a target protein. For example, a chemist could use docking to investigate whether adding a hydroxyl group to the phenyl ring would allow the molecule to form a new hydrogen bond with the protein, thereby increasing its binding affinity. The principles of structure-based drug discovery guide this process, where the three-dimensional structure of the target is used to design more potent and selective ligands. nih.gov

The results of molecular docking studies are typically visualized as a 3D model of the ligand-protein complex, showing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This information provides a rational basis for the design of new molecules with improved properties.

Role As a Versatile Chemical Building Block and Scaffold in Organic Synthesis Research

Construction of Complex Heterocyclic Systems

The strained nature of the oxetane (B1205548) ring makes it a reactive intermediate for the synthesis of more complex heterocyclic systems. acs.orgresearchgate.net Strategic manipulation of the oxetane moiety in precursors like Oxetan-3-yl(phenyl)methanamine allows for the construction of larger rings through various reaction pathways. These methods include ring-expansion, ring-opening, and functionalization at the C-2 position. researchgate.net

For instance, the oxetane ring can undergo acid-catalyzed ring-opening in the presence of nucleophiles to yield substituted tetrahydrofurans or other larger heterocycles. chemrxiv.org The primary amine in this compound can serve as an internal nucleophile or be modified to direct these transformations, enabling the synthesis of novel nitrogen-containing heterocyclic scaffolds. researchgate.net Lewis acid-mediated reaction cascades of spirocycles derived from 3-oxetanone (B52913) and amino compounds can lead to the formation of saturated nitrogen heterocycles. researchgate.net This reactivity is crucial for accessing new chemical space in drug discovery and natural product synthesis. acs.orgmagtech.com.cn

Scaffold Diversification and Library Synthesis

In medicinal chemistry and drug discovery, the generation of compound libraries with diverse structures is essential for identifying new bioactive molecules. pharmaceutical-technology.com this compound is a valuable scaffold for library synthesis due to the presence of the primary amine, which serves as a versatile handle for chemical modification. acs.org

Standard organic transformations can be employed to functionalize the amine, allowing for the attachment of a wide array of substituents. This process, often performed in parallel synthesis formats, can rapidly generate a large library of analogues from a single oxetane-containing core. pharmaceutical-technology.com For example, acylation, alkylation, and reductive amination reactions can be used to introduce diverse functional groups, thereby systematically exploring the structure-activity relationship (SAR) of a compound series. rsc.org The stability of the oxetane ring to many common reaction conditions makes it a robust scaffold for these diversification efforts. rsc.orgchemrxiv.org

Table 1: Potential Reactions for Scaffold Diversification

Reaction Type Reagent Class Resulting Functional Group
Acylation Acid chlorides, Anhydrides Amide
Sulfonylation Sulfonyl chlorides Sulfonamide
Alkylation Alkyl halides Secondary/Tertiary Amine
Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amine

Applications in Advanced Materials Science Research

The oxetane motif is not only relevant in medicinal chemistry but also finds applications in materials science. wikipedia.orgradtech.org Polyoxetanes, which are polymers formed through the ring-opening polymerization of oxetane monomers, are recognized as engineering polymers with useful properties. wikipedia.org For example, poly(3,3-bis(chloromethyl)oxetane) was commercialized for its high heat-distortion temperature and low water absorption. wikipedia.orgradtech.org

This compound can be envisioned as a monomer or a modifying agent for creating functional polymers. The phenyl group can enhance thermal stability, while the amine functionality provides a site for cross-linking or for grafting other polymer chains. researchgate.net Furthermore, oxetane-containing polymers are utilized in photo-curable systems, where the cationic ring-opening polymerization can be initiated by light. radtech.org The incorporation of specific building blocks like this compound could be used to tailor the properties of the resulting materials, such as their adhesive or optical characteristics. radtech.orgnih.gov Research has also explored carborane-oxetane monomers for potential use in energetic polymeric binders for propellants. dtic.mil

Design of Chemical Probes and Tools for Research

Chemical probes are essential tools for studying biological systems. The unique properties of the oxetane ring make it an attractive component in the design of such probes. researchgate.net Its incorporation can improve crucial physicochemical properties like solubility and metabolic stability, which are important for a probe's effectiveness in vivo and in vitro. researchgate.netacs.org

This compound can serve as a core structure for developing chemical probes. The primary amine provides a convenient point of attachment for reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-cross-linking moieties. This allows for the creation of targeted probes to investigate protein-ligand interactions, visualize biological processes, or identify the molecular targets of bioactive compounds. The oxetane's ability to act as a bioisostere allows for the creation of probes that mimic the structure of a known ligand while carrying the necessary reporter functionality. digitellinc.com

Bioisosteric Replacements in Chemical Design

One of the most significant roles of the oxetane moiety in modern medicinal chemistry is its use as a bioisostere—a chemical group that can replace another group in a molecule without significantly altering its biological activity. drughunter.comresearchgate.net The oxetane ring is frequently used as a surrogate for gem-dimethyl and carbonyl groups. acs.orgnih.gov

The replacement of a gem-dimethyl group with an oxetane can lead to substantial improvements in aqueous solubility and metabolic stability while occupying a similar molecular volume. researchgate.netu-tokyo.ac.jp As a carbonyl bioisostere, the oxetane oxygen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. u-tokyo.ac.jpresearchgate.net This substitution can enhance metabolic stability and modulate the physicochemical properties of a drug candidate. u-tokyo.ac.jpnih.gov

In the context of this compound, the 3-amino-oxetane motif can be considered a bioisostere of a benzamide (B126). digitellinc.com This replacement can alter the conformation of the molecule, imparting a more three-dimensional character compared to the relatively planar benzamide group, which can be advantageous for target binding and improving solubility. digitellinc.com The oxetane ring also lowers the basicity of adjacent amine groups, a property that can be exploited to fine-tune the pKa of a drug candidate to improve its pharmacokinetic profile. acs.orgdrughunter.com

Table 2: Bioisosteric Replacements Involving the Oxetane Moiety

Original Group Bioisosteric Oxetane Motif Key Property Improvements
gem-Dimethyl 3,3-Disubstituted Oxetane Increased solubility, improved metabolic stability. researchgate.net
Carbonyl (Ketone, Amide) 3-Substituted Oxetane Increased metabolic stability, modulation of lipophilicity. acs.orgnih.gov
Benzamide Aryl-amino-oxetane Increased 3-dimensionality, maintained H-bonding, improved solubility. digitellinc.com

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and selective synthesis of functionalized oxetanes remains a significant area of research. While general methods for oxetane (B1205548) synthesis exist, the development of catalytic systems specifically tailored for producing Oxetan-3-yl(phenyl)methanamine and its analogues in a highly efficient and stereocontrolled manner is a key future objective.

Recent advancements in catalysis offer promising starting points. For instance, gold-catalyzed intramolecular oxidation of propargylic alcohols has emerged as a practical one-step synthesis for oxetan-3-ones. organic-chemistry.orgnih.gov These oxetan-3-ones are valuable precursors that can be further elaborated to 3-aminooxetanes, including the target compound. Future work could focus on developing enantioselective versions of these gold-catalyzed cyclizations to access chiral oxetan-3-ones, which would, in turn, provide enantiomerically pure this compound derivatives.

Another promising avenue lies in the direct amination of oxetane precursors. For example, a method for producing (3-methyloxetan-3-yl)methanamine involves the amination of the corresponding methanol derivative using a ruthenium catalyst. google.com Extending this methodology to precursors of this compound could provide a more direct and atom-economical route. The development of novel catalysts, perhaps based on more earth-abundant metals, for such transformations will be a significant step forward.

Furthermore, a recently developed defluorosulfonylative coupling of sulfonyl fluorides presents a novel method for synthesizing 3-aryl-3-amino oxetanes. thieme.denih.gov This reaction proceeds through a planar oxetane carbocation intermediate and allows for the coupling of a wide range of amines. thieme.denih.gov Future research will likely focus on expanding the scope of this reaction, exploring different catalytic activators to perform the reaction under even milder conditions, and applying it to the synthesis of a diverse library of this compound analogues.

Precursor TypeCatalytic SystemPotential Application for this compound Synthesis
Propargylic AlcoholsGold CatalysisSynthesis of oxetan-3-one precursor
Oxetan-3-yl MethanolsRuthenium CatalysisDirect amination to form the target compound
Oxetane Sulfonyl FluoridesThermal/Lewis AcidDefluorosulfonylative coupling with amines

Exploration of Undiscovered Reactivity Patterns and Transformations

The strained four-membered ring of oxetanes imparts unique reactivity that is yet to be fully harnessed. For this compound, the interplay between the oxetane ring and the adjacent aminomethylphenyl group could lead to novel and synthetically useful transformations.

A significant breakthrough has been the identification of 3-aminooxetanes as stable and readily available 1,3-amphoteric molecules. nih.gov These compounds possess both a nucleophilic nitrogen and an electrophilic carbon, allowing them to participate in intermolecular [3+2] annulations with various polarized π-systems. nih.gov The exploration of this reactivity for this compound could lead to the rapid construction of complex heterocyclic scaffolds with potential applications in drug discovery. Future work will likely involve screening a wide range of reaction partners and catalysts, such as Sc(OTf)₃, to uncover new annulation pathways and synthesize novel polycyclic systems. nih.gov

The formation of an oxetane carbocation intermediate in the defluorosulfonylative coupling reaction also opens up new avenues for reactivity. thieme.denih.gov The stability and planar nature of this intermediate, as suggested by computational studies, could be exploited in reactions with a broader range of nucleophiles beyond amines. thieme.de Investigating the trapping of this carbocation with carbon, oxygen, and sulfur nucleophiles could lead to a diverse array of 3-substituted oxetanes.

Furthermore, the development of catalytic systems for the selective ring-opening of the oxetane in this compound would provide access to valuable functionalized acyclic structures. Methodologies for the catalytic ring-opening of oxetanes using various nucleophiles are known, and applying these to the target molecule could yield important building blocks for further synthetic endeavors. researchgate.netrsc.org

Integration of Automated Synthesis and High-Throughput Methodologies

To fully explore the chemical space around this compound and its derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) will be crucial. These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological evaluation.

HTE has already been successfully applied to the optimization of C-H arylation reactions of oxetanes using a combination of a photoexcited hydrogen-atom transfer catalyst and a nickel catalyst. rsc.org This demonstrates the feasibility of using HTE to develop and refine synthetic methods for functionalizing the oxetane core. Future research could employ HTE to rapidly screen catalysts, ligands, bases, and solvents for the synthesis of this compound itself, as well as for its subsequent diversification.

The defluorosulfonylative coupling method for producing amino-oxetanes is noted to be suitable for array formats, making it amenable to automated synthesis platforms. nih.gov This would enable the rapid generation of a library of analogues by reacting a common oxetane sulfonyl fluoride precursor with a diverse set of amines. Such a library would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

The general workflow for such an approach would involve:

Automated synthesis of a library of this compound analogues with variations in the phenyl ring and/or the amine functionality.

High-throughput screening of these compounds in relevant biological assays.

Data analysis to identify promising lead compounds and inform the design of the next generation of molecules.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational approaches can be instrumental in its rational design and the prediction of its behavior in chemical reactions.

Density functional theory (DFT) has been employed to screen novel energetic oxetane derivatives and to study the mechanism of their formation. nih.gov Similar computational screening could be applied to virtually designed libraries of this compound derivatives to predict their physicochemical properties, such as solubility and metabolic stability, helping to prioritize synthetic targets.

Computational studies have also been crucial in elucidating the mechanism of the defluorosulfonylative coupling reaction, providing insights into the structure and stability of the key oxetane carbocation intermediate. thieme.denih.gov Future computational work could focus on:

Predicting the reactivity of this compound in various chemical transformations by modeling reaction pathways and calculating activation energies.

Designing novel catalysts for its synthesis through the in silico evaluation of catalyst-substrate interactions.

Understanding the conformational preferences of the molecule and how they might influence its biological activity.

By combining these advanced computational approaches with automated synthesis and HTE, the discovery and development of new bioactive molecules based on the this compound scaffold can be significantly accelerated.

Q & A

Basic: What are the common synthetic routes for Oxetan-3-yl(phenyl)methanamine?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Construction of the oxetane ring via cyclization reactions, often using epoxide intermediates or [3+1] fragment coupling.
  • Step 2: Introduction of the phenyl group through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Step 3: Functionalization of the amine group via reductive amination or protection/deprotection strategies (e.g., Boc groups).
    Critical reagents include palladium catalysts for coupling reactions and sodium hydride for deprotonation .

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Purification via column chromatography or recrystallization ensures high purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Lower temperatures (0–5°C) stabilize reactive intermediates during ring formation.
  • Catalyst Screening: Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency.
  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of aromatic precursors.
  • In-line Analytics: Monitoring reaction progress via TLC or HPLC to identify side products .

Data Contradiction Analysis:
Discrepancies in yields between studies may arise from trace moisture or oxygen, emphasizing the need for rigorous inert conditions .

Basic: How is the structure of this compound characterized?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the oxetane ring (δ ~4.5–5.0 ppm for ring protons) and amine protons (δ ~1.5–2.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₀H₁₃NO).
  • X-ray Crystallography: Resolves stereochemistry and bond angles, critical for understanding conformational flexibility .

Advanced: What analytical techniques resolve data contradictions in purity assessment?

Methodological Answer:

  • HPLC-DAD vs. NMR Quantification: HPLC identifies impurities at ppm levels, while ¹H NMR integrates residual solvent peaks.
  • Elemental Analysis: Validates stoichiometric ratios (C/H/N) to detect trace contaminants.
  • Dynamic Vapor Sorption (DVS): Assesses hygroscopicity, which may skew mass-based purity measurements .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Kinase Inhibition: The oxetane ring’s rigidity and amine’s nucleophilicity suggest potential binding to ATP pockets in kinases (e.g., JAK or PI3K families).
  • GPCR Modulation: The phenyl group may engage in π-π stacking with aromatic residues in receptor binding sites.
  • In Vitro Assays: Preliminary screening using fluorescence polarization or SPR measures binding affinity .

Advanced: How can researchers evaluate its pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions.
  • Computational Models: Predict logP and pKa using software like Schrödinger’s QikProp to guide lead optimization .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; add co-solvents (e.g., PEG-400) for in vitro assays.
  • Stability: Store at –20°C under argon; avoid prolonged exposure to light to prevent photodegradation.
  • pH Sensitivity: Amine protonation at acidic pH (e.g., gastric fluid) may alter bioavailability .

Advanced: What strategies enable regioselective functionalization of the oxetane ring?

Methodological Answer:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during ring modifications.
  • Directed C-H Activation: Employ palladium catalysts with directing groups (e.g., pyridine) for selective arylations.
  • Kinetic vs. Thermodynamic Control: Adjust reaction time/temperature to favor mono-substitution over di-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.